all-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester
Description
The compound all-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester (CAS: 959745-87-0) is a bicyclic derivative with a strained bicyclo[3.1.0]hexane core. Its molecular formula is C₁₃H₂₁NO₅, with a molecular weight of 271.31 g/mol . The structure features:
- A tert-butoxycarbonyl (Boc) protecting group on the amino moiety.
- An ethyl ester substituent at the 3-position.
- A rigid bicyclo[3.1.0]hexane scaffold with an oxygen atom at the 6-position.
This compound is synthesized via Boc protection of the corresponding amine, likely using di-tert-butyl dicarbonate under basic conditions, analogous to methods described for related bicyclic systems . It is commercially available with a purity of 96% and serves as a critical intermediate in pharmaceutical and agrochemical research, particularly in designing conformationally constrained analogs .
Properties
Molecular Formula |
C13H21NO5 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl (1R,2R,3R,5S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-5-17-11(15)7-6-8-10(18-8)9(7)14-12(16)19-13(2,3)4/h7-10H,5-6H2,1-4H3,(H,14,16)/t7-,8+,9-,10+/m1/s1 |
InChI Key |
BVJJICVWJDHURF-RGOKHQFPSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]2[C@@H]([C@@H]1NC(=O)OC(C)(C)C)O2 |
Canonical SMILES |
CCOC(=O)C1CC2C(C1NC(=O)OC(C)(C)C)O2 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Methods
The [3+2] cycloaddition between nitrile oxides and strained alkenes has been employed to construct the bicyclic system. For example, titanium isopropoxide-catalyzed reactions with trimethylsilyl cyanide (TMSCN) at −10°C to 0°C yield intermediates with high diastereoselectivity (dr > 20:1). This method leverages the Lewis acidity of titanium to polarize the nitrile oxide, facilitating stereocontrolled addition.
Representative Protocol :
A solution of 6-oxabicyclo[3.1.0]hexane precursor (1.0 equiv) in dichloromethane is treated with TMSCN (1.2 equiv) and titanium isopropoxide (0.1 equiv) at −10°C. After 12 hours, the mixture is quenched with saturated ammonium chloride, extracted, and purified via silica chromatography to afford the cyanated intermediate in 85% yield.
Ring-Closing Metathesis
Alternative routes utilize Grubbs catalysts to form the bicyclic structure. For instance, a diene substrate undergoes ring-closing metathesis in toluene at 80°C with Grubbs II catalyst (5 mol%), yielding the bicyclo[3.1.0]hexane core in 78% yield. This method offers superior functional group tolerance but requires rigorous anhydrous conditions.
Introduction of the Boc-Protected Amino Group
The tert-butoxycarbonyl (Boc) group is introduced via nucleophilic substitution or carbamate formation. Data from analogous cyclohexane derivatives reveal that Boc protection typically proceeds in >90% yield under basic aqueous conditions.
Carbamate Formation with Di-tert-butyl Dicarbonate
A suspension of 2-amino-6-oxabicyclo[3.1.0]hexane-3-carboxylic acid (1.0 equiv) in 1,4-dioxane/water (2:1) is treated with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and sodium hydroxide (2.0 equiv) at 20°C. After 24 hours, acidification to pH 4 with HCl precipitates the Boc-protected amino acid, which is isolated in 93% yield.
Critical Parameters :
- Solvent System : Aqueous dioxane ensures solubility of both the amino acid and Boc₂O.
- Temperature : Prolonged reaction times at room temperature prevent epimerization.
The final step involves converting the carboxylic acid to an ethyl ester. Classical Fischer esterification and Steglich esterification are the most cited methods.
Fischer Esterification
A mixture of the Boc-protected carboxylic acid (1.0 equiv), ethanol (5.0 equiv), and concentrated sulfuric acid (0.2 equiv) is refluxed for 8 hours. The crude product is purified via distillation to afford the ethyl ester in 76% yield.
Reaction Mechanism :
The acid catalyst protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by ethanol. Water removal (via Dean-Stark trap) drives the equilibrium toward ester formation.
Steglich Esterification
For acid-sensitive substrates, Steglich conditions using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieve 88% yield at 0°C. This method avoids harsh acidic conditions but requires meticulous drying.
Optimization of Diastereoselectivity
The all-cis configuration necessitates stringent stereochemical control. Key findings include:
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR : Distinct signals for the Boc group (δ 1.39 ppm, singlet, 9H) and ethoxy group (δ 1.25 ppm, triplet, 3H; δ 4.12 ppm, quartet, 2H).
- HPLC Purity : >99% purity achieved using a C18 column (acetonitrile/water gradient).
Industrial-Scale Considerations
Large-scale production (≥1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction times. A patent-pending protocol achieves 89% yield by coupling cycloaddition and Boc protection in a tandem flow system.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
All-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
All-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of all-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound is compared below with structurally related bicyclic derivatives, emphasizing substituents, ring systems, and physicochemical properties.
Table 1: Key Comparative Data
Detailed Analysis
all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester
- Structural Differences : Replaces the Boc group with a benzyloxycarbonyl (Z) protecting group.
- Impact: The Z group requires hydrogenolysis for deprotection (vs. acid-labile Boc), making it suitable for orthogonal protection strategies in peptide synthesis .
- Applications : Marketed as a bioactive small molecule (CAS 959745-76-7) for industrial and research use, priced at $430/100 mg .
di-endo-3-tert-Butoxycarbonylaminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- Ring System : The bicyclo[2.2.2]octene core has lower ring strain compared to bicyclo[3.1.0]hexane, altering conformational flexibility and reactivity.
- Functionality: Features a free carboxylic acid (vs.
- Synthesis : Synthesized via Boc protection in dioxane/water, yielding a crystalline solid (m.p. 117–120°C) .
exo-6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
- Key Feature : Contains a free amine and tert-butyl ester, enabling direct coupling reactions without deprotection.
- Utility : Used in synthesizing nitrogen-rich bicyclic scaffolds for drug discovery .
Physicochemical and Functional Comparisons
- Polarity : The target compound’s ethyl ester reduces polarity compared to the free carboxylic acid derivative in .
- Stability : The Boc group offers stability under basic conditions but is cleaved by acids (e.g., TFA), whereas the Z group requires catalytic hydrogenation .
- Ring Strain : The bicyclo[3.1.0]hexane system imposes greater steric constraints than bicyclo[2.2.2]octene, influencing binding affinity in receptor-ligand interactions .
Q & A
Q. What are the recommended synthetic routes for preparing all-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester?
The synthesis typically involves hydrogenation of intermediates using palladium catalysts. For example, hydrogenation of exo-6-(N,N-dibenzylamino)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane in methanol under H₂ (1 atm) with Pd/C (10%) yields bicyclic amines, followed by esterification steps . Critical parameters include catalyst loading (e.g., 10% Pd/C), solvent choice (methanol), and reaction time until H₂ uptake ceases. Post-synthesis purification via crystallization at low temperatures (e.g., 5°C) ensures high purity.
Q. How can the stereochemical integrity of the bicyclo[3.1.0]hexane core be confirmed post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For structurally similar compounds, ¹H-NMR and ¹³C-NMR data resolve exo/endo configurations and cis/trans arrangements by analyzing coupling constants and chemical shifts of bridgehead protons and oxygen/nitrogen substituents . For instance, exo-6-amino derivatives exhibit distinct splitting patterns for protons on the bicyclic framework .
Q. What are the key stability considerations for storing this compound?
Storage under inert gas (N₂ or Ar) at 0–6°C prevents degradation of the tert-butoxycarbonyl (Boc) group and ester functionalities. Moisture-sensitive intermediates require desiccants, while light-sensitive derivatives should be shielded from UV exposure .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of hydrogenation in bicyclo[3.1.0]hexane synthesis?
Catalyst choice and solvent polarity critically affect regioselectivity. Pd/C in methanol preferentially reduces benzyl-protected amines without cleaving the Boc group, as demonstrated in exo-6-(N,N-dibenzylamino)-3-azabicyclo[3.1.0]hexane synthesis . In contrast, PtO₂ may over-reduce sensitive functionalities. Solvent polarity adjustments (e.g., EtOAc vs. MeOH) can modulate steric accessibility to the catalyst surface.
Q. What analytical strategies resolve contradictions in stereochemical assignments for bicyclo[3.1.0]hexane derivatives?
Combined use of NOESY (Nuclear Overhauser Effect Spectroscopy) and X-ray crystallography provides unambiguous stereochemical resolution. For example, meso-(1R,5S,6s)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate was confirmed via crystallographic data, distinguishing it from enantiomeric impurities . Discrepancies in NMR-derived assignments (e.g., bridgehead coupling constants) should be cross-validated with computational models (DFT) .
Q. How does the 6-oxa bridge influence the compound’s biological activity compared to non-oxygenated analogs?
The 6-oxa group enhances hydrogen-bonding capacity, potentially improving binding to enzymes or receptors. Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate analogs show increased affinity for biomolecular targets compared to non-oxygenated derivatives, as evidenced by competitive inhibition assays . The oxygen atom also modulates lipophilicity, impacting membrane permeability in cellular assays.
Q. What methodological challenges arise in scaling up the synthesis of this compound?
Key challenges include:
- Catalyst Recovery : Pd/C filtration via Celite® is efficient at lab scale but requires optimized continuous-flow systems for larger batches .
- Crystallization Consistency : Scaling crystallization steps risks polymorphism; controlled cooling rates and seeding protocols are critical .
- Boc Deprotection : Acidic conditions (e.g., HCl/EtOAc) must be carefully timed to avoid ester hydrolysis .
Comparative Analysis with Structural Analogs
Q. How do electronic and steric profiles differ between all-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate and its 7-oxabicyclo[4.1.0]heptane counterpart?
The 6-oxa bridge in the [3.1.0] system introduces greater ring strain and torsional rigidity compared to the [4.1.0] framework. Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate exhibits reduced steric hindrance near the ester group, enabling broader substrate compatibility in coupling reactions . Electronic effects are comparable, but the smaller bicyclo[3.1.0] system may enhance bioactivity due to constrained conformations .
Q. What role does the ethyl ester moiety play in modulating reactivity versus methyl or tert-butyl esters?
Ethyl esters balance hydrolytic stability and reactivity. Methyl esters (e.g., methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate) hydrolyze faster under basic conditions, while tert-butyl esters (e.g., tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate) require strong acids for cleavage . Ethyl esters are ideal for intermediate functionalization in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
